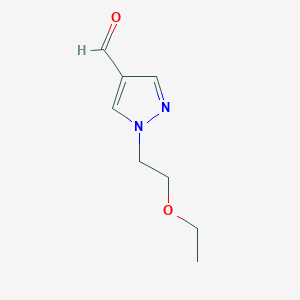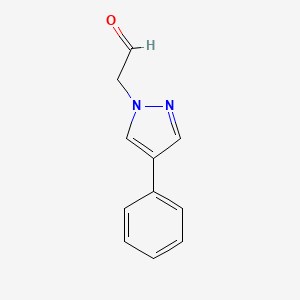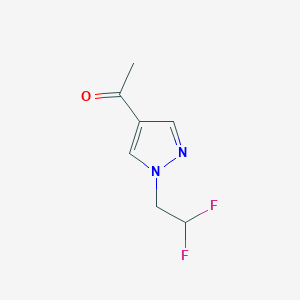![molecular formula C13H19N3O B1468075 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine CAS No. 1457652-07-1](/img/structure/B1468075.png)
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Overview
Description
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine, or 1-DMBP, is an organic compound that has a range of scientific applications. It is a member of the class of compounds known as benzamides and is derived from the amino acid pyrrolidone. It has been used in a variety of scientific research applications due to its unique properties, such as its stability, solubility, and low toxicity.
Scientific Research Applications
Accelerating Effect in Curing of Acrylic Resins
A study by Vázquez, Levenfeld, and Román (1998) highlighted the role of tertiary aromatic amines, including 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine, as accelerators in the benzoyl peroxide/amine system for curing acrylic resins. This process is crucial for biomedical applications, such as denture resins and acrylic bone cements, where the kinetics and mechanism of reaction, activation energy, and the impact of surrounding temperature on curing parameters are of significant importance. The study also delves into the toxicity, residuals, and leaching data concerning these biomedical applications, underlining the necessity of considering thermal trauma associated with the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Role in Drug Discovery
The pyrrolidine ring, a core component of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine, has been extensively studied for its versatility in drug discovery. Li Petri et al. (2021) reviewed the significance of the pyrrolidine ring in synthesizing compounds for human disease treatment. The review emphasizes the pyrrolidine ring's contribution to exploring the pharmacophore space, stereochemistry, and three-dimensional coverage of molecules, which is crucial for developing new medications with varied biological profiles. This research demonstrates the pyrrolidine ring's potential in creating novel biologically active compounds (Li Petri et al., 2021).
In Synthesis of N-heterocycles
Philip et al. (2020) discussed the applications of tert-butanesulfinamide, related to the structural family of 1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine, in the synthesis of N-heterocycles via sulfinimines. This method offers a path to structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives, essential for many natural products and therapeutic compounds. The review covers literature from 2010 to 2020, showcasing the methodology's broad access to creating compounds with a wide range of biological activities (Philip et al., 2020).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[3-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-3-4-10(8-12)13(17)16-7-6-11(14)9-16/h3-5,8,11H,6-7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXBZYQSOKZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)

![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)



![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)



![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)